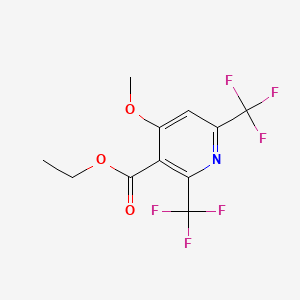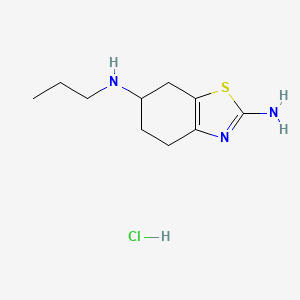
4-(Heptyloxy)cinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Heptyloxy)cinnamic acid is an organic compound belonging to the class of hydroxycinnamic acids These compounds are characterized by a phenylpropanoid structure, which includes a phenyl ring and a three-carbon side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Heptyloxy)cinnamic acid typically involves the esterification of cinnamic acid derivatives followed by etherification. One common method is the reaction of cinnamic acid with heptyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. This ester is then subjected to etherification using a suitable base, such as sodium hydride, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and etherification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, biotechnological approaches, such as microbial fermentation, are being explored for the sustainable production of hydroxycinnamic acids .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Heptyloxy)cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the side chain to a single bond, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of heptyloxybenzaldehyde or heptyloxybenzoic acid.
Reduction: Formation of 4-heptyloxyhydrocinnamic acid.
Substitution: Formation of various substituted heptyloxycinnamic acid derivatives.
Applications De Recherche Scientifique
4-(Heptyloxy)cinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Industry: It is used in the production of cosmetics, flavors, and fragrances due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 4-(Heptyloxy)cinnamic acid involves its interaction with cellular pathways and molecular targets. The compound exerts its effects through:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
4-(Heptyloxy)cinnamic acid can be compared with other hydroxycinnamic acids, such as:
Cinnamic Acid: The parent compound with a simpler structure and similar aromatic properties.
p-Coumaric Acid: Known for its antioxidant and antimicrobial activities.
Ferulic Acid: Widely studied for its anti-inflammatory and anticancer properties.
Caffeic Acid: Noted for its strong antioxidant activity and potential health benefits.
Uniqueness: this compound stands out due to its heptyloxy side chain, which imparts unique physicochemical properties and enhances its solubility in organic solvents
Propriétés
Formule moléculaire |
C16H22O3 |
|---|---|
Poids moléculaire |
262.34 g/mol |
Nom IUPAC |
3-(4-heptoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H22O3/c1-2-3-4-5-6-13-19-15-10-7-14(8-11-15)9-12-16(17)18/h7-12H,2-6,13H2,1H3,(H,17,18) |
Clé InChI |
PCEUYCVFQYQWJC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)C=CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2-phenylacetamide](/img/structure/B8682635.png)





![[1-(2-fluoro-4-nitrophenyl)-1H-imidazol-4-yl]methanol](/img/structure/B8682697.png)


